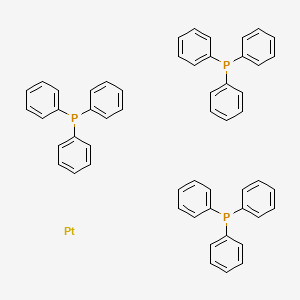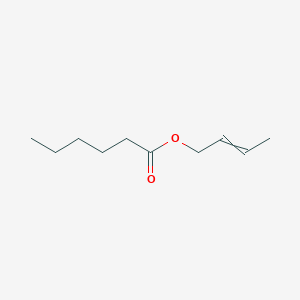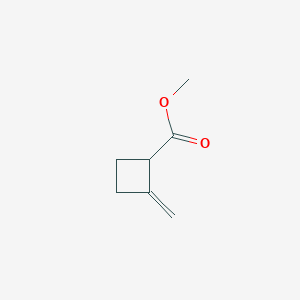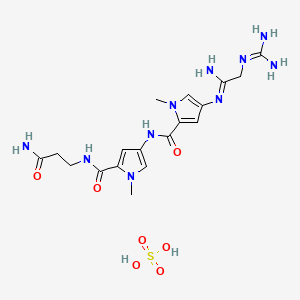
3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-: is a complex organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and various substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of an aromatic amine followed by coupling with the pyrazole derivative.
Substitution Reactions: Various substituents such as the ethylsulfonyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The presence of the azo group and other substituents can interact with biological molecules, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The ability to modify its structure allows for the design of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. The azo group is responsible for the vibrant colors, making it suitable for various applications in textiles and printing.
作用機序
The mechanism of action of 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. The ethylsulfonyl and nitrophenyl groups can further modulate its activity by enhancing its binding affinity to the target molecules.
類似化合物との比較
Similar Compounds
- 2,4,5-trimethyl-2,3-dihydro-1H-pyrazol-3-imine
- Aminophenazone
- (3E)-4-(Diaminomethylene)-2-pentofuranosyl-2,4-dihydro-3H-pyrazol-3-imine
Uniqueness
Compared to similar compounds, 3H-Pyrazol-3-imine, 4-((4-(ethylsulfonyl)-2-nitrophenyl)azo)-2,4-dihydro-5-methyl-2-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl and nitrophenyl groups, along with the azo linkage, makes it particularly versatile in various applications, from industrial dyes to potential therapeutic agents.
特性
CAS番号 |
70833-53-3 |
|---|---|
分子式 |
C18H18N6O4S |
分子量 |
414.4 g/mol |
IUPAC名 |
4-[(4-ethylsulfonyl-2-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-imine |
InChI |
InChI=1S/C18H18N6O4S/c1-3-29(27,28)14-9-10-15(16(11-14)24(25)26)20-21-17-12(2)22-23(18(17)19)13-7-5-4-6-8-13/h4-11,17,19H,3H2,1-2H3 |
InChIキー |
GDZJKHUIWOTFPS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N=NC2C(=NN(C2=N)C3=CC=CC=C3)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,N-(2-methoxy-3-dibenzofuranyl)-2-[[5-(4-methylphenyl)thieno[2,3-D]pyrimidin-4-YL]thio]-](/img/structure/B13793132.png)





![1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one](/img/structure/B13793160.png)


![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)

